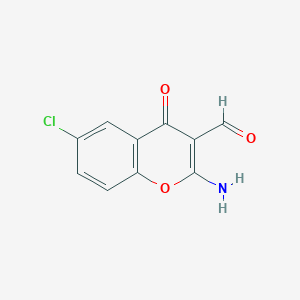

2-Amino-6-chloro-3-formylchromone

説明

The Chromone (B188151) Core in Pharmaceutical and Material Sciences

The chromone scaffold, consisting of a benzo-γ-pyrone skeleton, is recognized as a "privileged structure" in drug discovery. acs.orgnih.govresearchgate.net This designation stems from its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. acs.orgnih.gov Chromone derivatives have demonstrated potential in treating a multitude of conditions, including cancer, inflammation, neurodegenerative diseases, diabetes, and various infections. acs.orgnih.govjrespharm.com Natural and synthetic compounds containing the chromone core have shown antibacterial, antifungal, antioxidant, antimalarial, and HIV inhibitory properties. nih.gov

Beyond medicine, the unique photochemical and physical properties of chromones make them valuable in materials science. chemimpex.comresearchgate.net They are utilized in the development of advanced materials such as polymers and coatings, where their chromophoric characteristics contribute to enhanced performance. chemimpex.com Furthermore, their fluorescent properties have led to their use in creating fluorescent probes for biological imaging. chemimpex.comresearchgate.net

The Unique Role of 2-Amino-6-chloro-3-formylchromone as a Synthetic Intermediate and Bioactive Scaffold

This compound is a highly functionalized molecule that serves as a versatile precursor for the synthesis of more complex compounds. chemimpex.com Its strategic importance lies in the presence of three key functional groups: an amino group at the 2-position, a chloro group at the 6-position, and a formyl (aldehyde) group at the 3-position. uni.lu This specific arrangement of reactive sites allows for a multitude of chemical transformations, including condensation and cyclization reactions.

The amino and formyl groups provide two reactive centers for constructing diverse heterocyclic systems. The formyl group readily reacts with nucleophiles, such as primary amines, to form Schiff bases, which are important intermediates in the synthesis of various bioactive molecules. The chloro substituent at the 6-position enhances the lipophilicity of the molecule, which can lead to increased cellular uptake and potentially greater biological activity.

This compound is not merely a building block; it also exhibits its own biological activities. Research has indicated that this compound possesses cytotoxic effects against various cancer cell lines. It has also been investigated for its antimicrobial properties. The ability of this compound to act as both a synthetic intermediate and a bioactive scaffold makes it a highly valuable tool in chemical biology and drug discovery. chemimpex.com

Historical Context and Current Research Trajectories for Formylchromone (B10848765) Derivatives

The study of formylchromones, particularly 3-formylchromone, has a significant history in organic synthesis. 3-Formylchromone is a widely used precursor for the synthesis of various chromone derivatives and can be readily prepared through methods like the Vilsmeier-Haack reaction. nih.goveurjchem.com The introduction of substituents, such as the amino and chloro groups in this compound, represents a strategic modification to enhance the synthetic utility and biological potential of the parent formylchromone structure.

Current research continues to explore the vast synthetic possibilities and biological applications of formylchromone derivatives. researchgate.net Scientists are actively developing new chromone-based compounds with diverse pharmacological activities, including anticancer, antidiabetic, antimicrobial, anti-inflammatory, and antioxidant properties. nih.gov The focus is often on creating hybrid molecules by combining the chromone scaffold with other pharmacophores to generate novel therapeutic agents. nih.gov

Studies have shown that the substitution pattern on the chromone ring is crucial in determining the type and extent of its pharmacological activity. nih.gov For instance, certain 3-formylchromone hydrazones have demonstrated significant cytotoxicity against leukemia cells. researchgate.net Other research has investigated the anti-Helicobacter pylori and urease inhibitory activities of various substituted 3-formylchromones. nih.gov The ongoing exploration of these derivatives promises to yield new lead compounds for drug development and novel materials with unique properties.

Structure

3D Structure

特性

IUPAC Name |

2-amino-6-chloro-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)9(14)7(4-13)10(12)15-8/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFVPLUXLQEQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=C(O2)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351013 | |

| Record name | 2-Amino-6-chloro-3-formylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68301-77-9 | |

| Record name | 2-Amino-6-chloro-3-formylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-chloro-3-formylchromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 2 Amino 6 Chloro 3 Formylchromone and Its Transformations

Divergent Synthetic Strategies for 2-Amino-6-chloro-3-formylchromone

The synthesis of the this compound core can be achieved through multiple pathways, primarily involving the construction of the chromone (B188151) ring followed by functional group interconversions. A prominent method is the Vilsmeier-Haack reaction, a versatile tool for formylation and cyclization. niscpr.res.inwikipedia.orgijpcbs.comasianpubs.org This reaction, when applied to substituted 2-hydroxy acetophenones using a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3), yields 3-formylchromones. asianpubs.orgjrespharm.com The "Vilsmeier reagent," a halomethyleniminium salt generated in situ, acts as the formylating agent. ijpcbs.comorganic-chemistry.org

Specifically for this compound, a common strategy involves the initial synthesis of 6-chloro-3-formylchromone (B182501) from 2-hydroxy-5-chloroacetophenone. asianpubs.orgjrespharm.com Subsequent introduction of the amino group at the 2-position can be accomplished via a nitration-reduction sequence. This involves treating the 6-chloro-3-formylchromone with a nitrating agent, followed by reduction of the resulting nitro group to an amine.

An alternative approach involves the direct amination of a suitable precursor. However, the Vilsmeier-Haack cyclization of N-arylacetamides often provides a regioselective route to chloro-formylquinolines, a related class of compounds, highlighting the versatility of this reagent in heterocyclic synthesis. niscpr.res.in

Reactivity Profiles of the Functional Groups within this compound

The chemical behavior of this compound is dictated by the interplay of its three key functional moieties: the aldehyde, the amino group, and the chromone ring system. Each of these sites offers a unique avenue for chemical modification, leading to a diverse array of derivatives.

Aldehyde Group Reactivity: Condensation and Imine Formation

The aldehyde group at the 3-position is a highly reactive site, readily participating in condensation reactions and imine formation with various nucleophiles. chemimpex.com This reactivity is fundamental to the construction of more complex molecular architectures.

The reaction of the formyl group with primary amines leads to the formation of Schiff bases, which are imine derivatives. jrespharm.commdpi.com These reactions are often straightforward condensation processes. The formation of Schiff bases is a versatile strategy for introducing a wide range of substituents and has been employed to create novel ligands for coordination chemistry. For instance, condensation with (R)-2-amino-2-phenylethanol yields chiral Schiff base ligands capable of forming complexes with metal ions like copper(II) and zinc(II).

The aldehyde functionality can also react with hydrazine (B178648) derivatives to form hydrazones. mdpi.commagritek.comsciforum.netnih.gov This condensation reaction is a common method for synthesizing new chromone-hydrazone derivatives, which have been investigated for their potential biological and chemosensing properties. mdpi.commagritek.comsciforum.net The synthesis typically involves refluxing 3-formylchromone with the desired hydrazine in a suitable solvent like ethanol (B145695). mdpi.comsciforum.net Furthermore, these hydrazones can be converted into phosphorohydrazone derivatives. mdpi.com

Amino Group Transformations

The amino group at the 2-position significantly influences the electronic properties of the chromone ring and provides another site for chemical modification. Derivatization of this amino group, through reactions such as acylation or alkylation, can modulate the lipophilicity and biological target affinity of the resulting compounds.

Chromone Ring System Reactivity and Transformations

The chromone ring system itself is susceptible to various transformations, often initiated by nucleophilic attack. mdpi.com The γ-pyrone ring can undergo opening upon reaction with nucleophiles, leading to rearrangements and the formation of different heterocyclic systems. mdpi.com For example, reactions with certain amines can lead to the opening of the pyrone ring and subsequent recyclization to form pyridine (B92270) derivatives. mdpi.com

The reactivity of the chromone nucleus is also influenced by the substituents present. The electron-withdrawing nature of the chloro and formyl groups, combined with the electron-donating amino group, creates a unique electronic environment that governs the regioselectivity of further reactions. rsc.org

Interactive Data Tables

Table 1: Synthetic Methodologies for Chromone Derivatives

| Product | Starting Material(s) | Reagents/Conditions | Key Transformation | Yield (%) | Reference(s) |

| 2-Chloro-3-formylquinolines | N-arylacetamides | POCl₃, DMF, 90°C | Vilsmeier-Haack Cyclization | Good to Moderate | niscpr.res.in |

| Substituted 3-Formylchromones | Substituted 2-hydroxyacetophenones | DMF, POCl₃ | Vilsmeier-Haack Formylation/Cyclization | Not specified | asianpubs.org |

| 3-Formylchromone | 2-Hydroxyacetophenone | DMF/POCl₃ | Vilsmeier-Haack Reaction | 75 | sciforum.netnih.gov |

| Chromone-hydrazone derivatives | 3-Formylchromone, Hydrazine derivatives | Ethanol, reflux | Condensation | 40-60 | mdpi.com |

| 2-Amino-3-(arylaminomethylene)chroman-4-one derivatives | 3-(Aryliminomethyl)chromones, Primary aromatic amines | Not specified | Nucleophilic Addition | Not specified |

Table 2: Reactivity of this compound Functional Groups

| Functional Group | Reaction Type | Reagent(s) | Product Type | Key Features | Reference(s) |

| Aldehyde | Schiff Base Formation | Primary amines | Imines (Schiff Bases) | Versatile derivatization, ligand synthesis | mdpi.com |

| Aldehyde | Hydrazone Synthesis | Hydrazine derivatives | Hydrazones | Formation of novel chemosensors and biologically active molecules | mdpi.commagritek.comsciforum.net |

| Amino Group | Acylation/Alkylation | Acylating/Alkylating agents | N-substituted derivatives | Modulation of lipophilicity and target affinity | |

| Chromone Ring | Ring Opening/Rearrangement | Nucleophiles (e.g., amines) | Pyridine derivatives, etc. | Access to diverse heterocyclic systems | mdpi.com |

| Aldehyde | Condensation | Active methylene (B1212753) compounds | Vinylchromones | Knoevenagel-type condensation | thieme-connect.com |

Nucleophilic Addition Pathways

The electrophilic nature of the formyl group at the C-3 position of this compound makes it a prime target for nucleophilic attack. This reactivity is central to many of its transformations, leading to a diverse array of derivatives.

One prominent pathway involves the reaction with primary amines. The initial nucleophilic addition of the amine to the formyl group can lead to the formation of an imine intermediate. This Schiff base can then undergo further reactions. For instance, in the presence of a suitable nucleophile, such as a primary aromatic amine, a subsequent nucleophilic addition can occur, yielding 2-amino-3-(arylaminomethylene)chroman-4-one derivatives.

The formyl group also readily participates in multi-component reactions. For example, the three-component reaction of 3-formylchromone, an aniline, and a secondary phosphine (B1218219) oxide can lead to the formation of α-aminophosphine oxides. The reaction proceeds through the initial formation of a Schiff base, which is then attacked by the phosphine oxide.

Furthermore, the reaction of 3-formylchromones with cyclic secondary amines in alcoholic media demonstrates the nuanced nature of nucleophilic addition. In methanol (B129727), the reaction can proceed via a 1,2-addition of the amine to the aldehyde, followed by a nucleophilic attack of the solvent at the C-2 position, resulting in stable chroman-4-one derivatives. d-nb.info

The following table summarizes key nucleophilic addition reactions involving the formyl group of chromone derivatives:

| Reactants | Reagents/Conditions | Product Type | Reference |

| 3-Formylchromone, Aniline, Secondary Phosphine Oxide | Acetonitrile, Heat/Base | α-aminophosphine oxides or 2-phosphinoyl-3-(amino)methylene-substituted chroman-4-one derivatives | |

| 3-Formylchromone, Cyclic Secondary Amine | Methanol | (E)-2-methoxy-3-(R₂N-methylene)chroman-4-one | d-nb.info |

| 3-Formylchromone, Primary Aromatic Amine | - | 2-amino-3-(arylaminomethylene)chroman-4-one |

Intramolecular Cyclization and Ring Opening Reactions

A significant aspect of the chemistry of this compound and its derivatives is their propensity to undergo intramolecular cyclization and ring-opening reactions. These transformations often lead to the formation of new heterocyclic systems.

The γ-pyrone ring of the chromone nucleus is susceptible to nucleophilic attack, which can initiate a ring-opening cascade. For example, the reaction of 3-formylchromone with primary amines in an alcoholic medium can form an enamine-adduct that exists in equilibrium with a ring-opened chromanone system. This open-chain intermediate can then undergo intramolecular electrophilic attack to form rearranged products.

Similarly, the reaction of 3-formylchromones with certain nucleophiles can lead to the opening of the pyran ring, followed by recyclization to form different heterocyclic structures. For instance, condensation with 2,4-pentanedione in the presence of ammonium (B1175870) acetate (B1210297) can lead to the formation of 3-acetyl-5-(2-hydroxybenzoyl)-2-methyl-pyridines. mdpi.com This transformation involves the initial condensation, followed by cleavage of the pyrone ring by ammonia (B1221849) and subsequent cyclization. mdpi.com

The following table provides examples of intramolecular cyclization and ring-opening reactions:

| Reactant | Reagents/Conditions | Key Intermediate | Final Product Type | Reference |

| 3-Formylchromone | 5-Amino-pyrazole, Ethanol, p-TsOH, Reflux | Ring-opened enamine system | Rearranged Pyrazolopyridine | |

| 3-Formylchromone | Cyclic Secondary Amine, Methanol | gem-amino alcohol | 2-Alkoxy-chroman-4-one | |

| 3-Formyl-6-methylchromone (B1298627) | Amine, Phosphine Oxide, Acetonitrile, Heat/Base | α-aminophosphine oxide | 3-(amino)methylene chromanone |

Regio- and Stereoselective Control in Reactions of this compound Derivatives

Achieving regio- and stereoselective control is a critical aspect of synthetic chemistry, and reactions involving this compound derivatives are no exception. The substitution pattern on the chromone ring and the nature of the reactants and reaction conditions play a crucial role in determining the outcome of these reactions.

The reaction of 3-formylchromones with 2-aminobenzothiazoles demonstrates solvent-dependent regioselectivity. rsc.org In 2-propanol, the reaction yields the corresponding imines, whereas in primary and secondary alcohols, 2-alkoxy-3-enamines are formed with selectivity for the Z-isomer. rsc.org This highlights the profound influence of the solvent on the reaction pathway.

Furthermore, the reaction of 3-formylchromone with cyclic secondary amines in different alcoholic media showcases how the solvent can dictate the product distribution. d-nb.info In methanol, the reaction leads to (E)-2-methoxy-3-(R₂N-methylene)chroman-4-ones, while in ethanol, either (E)-2-morpholino-3-(morpholinomethylene)chroman-4-one or enaminoketones resulting from ring-opening are formed. d-nb.inforesearchgate.net The solubility of the products in the respective alcoholic media is believed to be a key factor in determining the reaction pathway. d-nb.info

Catalytic Approaches and Reaction Optimization

The development of efficient catalytic systems and the optimization of reaction conditions are paramount for enhancing the yield, selectivity, and sustainability of chemical transformations. In the context of this compound chemistry, various catalytic and optimization strategies have been explored.

While some reactions proceed efficiently without a catalyst, others benefit from the use of either acid or base catalysts. For instance, the formation of acetals from 3-formylchromones and amides was found to be accelerated in the presence of amides like formamide (B127407) and acetamide, which can act as inexpensive catalysts, potentially replacing Lewis acids. rsc.org

In some multi-component reactions, the choice of catalyst can be critical. While the reaction of 3-formyl-6-methylchromone with aromatic amines and secondary phosphine oxides did not proceed without a catalyst, the use of a basic catalyst led to the formation of phosphinoyl-functionalized 3-aminomethylene chromanones. acs.org

Optimization of reaction conditions such as temperature and solvent is also crucial. For example, in the synthesis of 2-alkoxy-3-enamines from 3-formylchromones and 2-aminobenzothiazoles, the reaction was successfully carried out by refluxing the reactants in methanol. nih.gov

Solvent Effects on Reaction Outcomes and Product Distribution

The choice of solvent can have a dramatic impact on the course of a chemical reaction, influencing reaction rates, selectivity, and even the nature of the products formed. This is particularly evident in the reactions of this compound and its derivatives.

As previously mentioned, the reaction of 3-formylchromones with 2-aminobenzothiazoles exhibits significant solvent-dependent regioselectivity. In aprotic solvents like THF and CH₂Cl₂, the formation of imines and enamines is observed, while the use of alcohols leads to different products. rsc.org Specifically, 2-propanol favors the formation of imines, whereas other primary and secondary alcohols yield 2-alkoxy-3-enamines. rsc.org

The reaction of 3-formylchromone with cyclic secondary amines further underscores the critical role of the solvent. d-nb.info The use of methanol versus ethanol leads to completely different product profiles, with the formation of either chroman-4-one derivatives or ring-opened enaminoketones. d-nb.info The solubility of the final product in the reaction medium is a key determinant of the observed outcome, as it can influence the position of equilibrium. d-nb.info These findings highlight the necessity of carefully selecting the solvent to control the reaction pathway and obtain the desired product. d-nb.inforsc.org

Pharmacological and Biological Research Applications of 2 Amino 6 Chloro 3 Formylchromone Derivatives

Antimicrobial and Antivirulence Investigations

Derivatives synthesized from 2-amino-6-chloro-3-formylchromone have shown promising antimicrobial and antivirulence capabilities. chemimpex.com Scientific inquiries have explored their effectiveness against a variety of pathogenic microorganisms, including bacteria and fungi. These studies have examined their mechanisms of action, which range from the direct inhibition of microbial growth to interfering with the expression of virulence factors and the development of microbial biofilms.

A notable focus of research has been the assessment of this compound derivatives against pathogenic bacteria, especially Vibrio species. These bacteria are known foodborne pathogens, often linked to seafood consumption, that can cause gastroenteritis. nih.gov

The antibacterial strength of derivatives, such as 6-chloro-3-formylchromone (B182501), has been quantified by determining their minimum inhibitory concentration (MIC). In studies involving various chromone (B188151) derivatives, 6-chloro-3-formylchromone was identified as an active antibacterial compound against Vibrio parahaemolyticus and Vibrio harveyi. nih.govnih.gov These findings highlight the potential of these compounds in food safety and pharmaceutical applications. nih.govnih.gov

Table 1: MIC of 6-Chloro-3-formylchromone Against Vibrio Species

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 6-Chloro-3-formylchromone | Vibrio parahaemolyticus | 20 nih.govnih.gov |

Beyond their direct impact on bacterial growth, derivatives of this compound have been examined for their capacity to disrupt biofilm formation, a key virulence factor that enhances bacterial resistance to antimicrobial agents. nih.gov Research has shown that compounds like 6-chloro-3-formylchromone can inhibit biofilm formation in a dose-dependent manner. nih.govnih.gov

Furthermore, these derivatives have been found to impede other virulence factors in Vibrio parahaemolyticus. At a concentration of 20 µg/mL, they have been observed to reduce swimming motility, protease activity, and indole (B1671886) production, all of which are important for bacterial pathogenicity. nih.govnih.gov

To elucidate the molecular basis of their antivirulence properties, studies have investigated the effect of these derivatives on gene expression. Research on a related active compound, 6-bromo-3-formylchromone, revealed that it inhibited the expression of genes associated with quorum sensing and biofilm formation, such as luxS and opaR, in Vibrio parahaemolyticus. nih.govnih.gov Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate group behaviors, including virulence. Additionally, the expression of the pathogenicity gene tdh and the membrane integrity-associated gene vmrA were also inhibited. nih.govnih.gov

In addition to antibacterial research, derivatives of this compound have been evaluated for their potential as antifungal agents. The focus has been on Candida species, which are a common cause of fungal infections, particularly in individuals with compromised immune systems. rsc.org

The ability of Candida species to form biofilms is a major contributor to their persistence and resistance to antifungal drugs. nih.gov Research has explored the antibiofilm activities of various chromone derivatives against several Candida species, including Candida albicans. nih.gov While some chromone derivatives, such as certain chromone-3-carbonitriles, have shown significant antifungal and antibiofilm activity, the parent compound this compound itself did not exhibit notable antifungal activity in one study, with MIC values greater than 100 µg/mL against the tested Candida strains. nih.gov However, other studies have shown that different classes of chromone derivatives can inhibit hyphal formation and biofilm development in C. albicans by regulating the expression of specific genes. nih.govnih.gov

Table 2: List of Compounds and Organisms

| Name | Type |

|---|---|

| This compound | Chemical Compound |

| 6-Chloro-3-formylchromone | Chemical Compound |

| 6-Bromo-3-formylchromone | Chemical Compound |

| Vibrio alginolyticus | Bacterium |

| Vibrio parahaemolyticus | Bacterium |

| Vibrio harveyi | Bacterium |

| Chromobacterium violaceum | Bacterium |

| Candida albicans | Fungus |

| Candida species | Fungus |

| Schiff base derivatives | Class of Compounds |

Antifungal Activity Against Candida Species

Effects on Fungal Virulence Factors (e.g., hypha formation, cell aggregation)

While direct studies on the effect of this compound derivatives on fungal virulence factors such as hypha formation and cell aggregation are not extensively detailed in the available literature, the broader class of chromone derivatives and related heterocyclic compounds have demonstrated notable antifungal activities. For instance, derivatives of amiloride, which share some structural similarities with chromone derivatives, have shown broad-spectrum activity against both basidiomycete and ascomycete fungal pathogens, including multidrug-resistant clinical isolates. nih.gov The investigation of 2,3-diphenyl-2,3-dihydro-1,3-thiaza-4-ones has also revealed their potential as antifungal agents against pathogenic fungi like Lomentospora prolificans and Cryptococcus neoformans. biorxiv.org These findings suggest that the chromone scaffold and its derivatives could serve as a promising basis for the development of novel antifungal drugs that may act by disrupting key virulence processes in pathogenic fungi. Further research is warranted to specifically elucidate the impact of this compound derivatives on fungal morphology and aggregation.

Anti-inflammatory Therapeutic Potential

The anti-inflammatory properties of chromone derivatives have been a significant area of investigation. nih.govmdpi.com 3-Formylchromone and its derivatives have been identified as potential anti-inflammatory agents. nih.gov The mechanism of action for some of these compounds involves the inhibition of key inflammatory mediators. For example, certain synthetic compounds have been shown to reduce the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-induced inflammatory models. mdpi.com These molecules are critical in the inflammatory cascade, and their inhibition points to the therapeutic potential of chromone derivatives in managing inflammatory conditions. mdpi.com The core structure of this compound makes it a valuable intermediate in the synthesis of compounds targeting inflammatory conditions. chemimpex.com

Antioxidant Activities and Mechanisms

Derivatives of this compound have demonstrated notable antioxidant properties. bio-conferences.org The antioxidant capacity of these compounds is often attributed to their ability to scavenge free radicals. bio-conferences.org The mechanism of action is believed to involve the donation of a hydrogen atom to stabilize radical species, a process that can be evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. bio-conferences.org

The substitution pattern on the chromone ring plays a crucial role in determining the antioxidant activity. The presence of electron-withdrawing groups, such as the chloro group at the C-6 position, has been observed to enhance the radical scavenging ability of chromone derivatives. bio-conferences.org This is further supported by studies on other flavonoid derivatives where substitutions on the B and C rings significantly influence their antioxidant potential. bio-conferences.org Specifically, the conjugation between the C2-C3 double bond and the 4-oxo group in the C ring is a key structural feature for radical scavenging. bio-conferences.org

Table 1: Antioxidant Activity of Chromone Derivatives

| Compound/Derivative | Observed Effect | Reference |

|---|---|---|

| 6-Fluorochromone derivative | Highest radical scavenging ability among tested derivatives | bio-conferences.org |

This table is for illustrative purposes and is based on findings from related chromone derivatives.

Anticancer and Cytotoxicity Studies

The anticancer potential of this compound and its derivatives has been a significant focus of research, with studies exploring their cytotoxicity against various cancer cell lines and their mechanisms of action. nih.govuran.ua

Derivatives of this compound have exhibited cytotoxic effects against a range of human cancer cell lines. The presence of a chloro group at the C-6 position of the 3-formylchromone scaffold has been shown to enhance antiproliferative effects, likely due to increased lipophilicity, which facilitates the compound's entry into cancer cells. nih.gov

Studies on related benzopyranone derivatives have demonstrated significant cytotoxicity against human lung carcinoma (A549) cells. researchgate.net For instance, a series of coumarin-based benzopyranone derivatives with different amino side chains showed varying levels of cytotoxicity, with some compounds exhibiting high selectivity against cancer cells compared to normal lung cells (LL47). researchgate.net

Table 2: In Vitro Cytotoxicity of Benzopyranone Derivatives against A549 Lung Cancer Cells

| Compound | LD₅₀ (μM) after 48h treatment | Reference |

|---|---|---|

| Diethylaminoethoxy derivative (5) | 7.08 | researchgate.net |

| Dimethylaminoethoxy derivative (6) | 5.0 | researchgate.net |

| Morpholinoethoxy derivative (7) | 34.2 | researchgate.net |

| Piperidinylethoxy derivative (8) | 8.33 | researchgate.net |

Data from a study on related benzopyranone derivatives, illustrating the potential cytotoxicity of this class of compounds.

Similarly, research on plastoquinone (B1678516) analogues has highlighted their significant antiproliferative activity against colorectal cancer (HCT-116) and breast cancer (MCF-7) cells. nih.gov One particular analogue, AQ-12, demonstrated notable cytotoxicity with IC₅₀ values of 5.11 ± 2.14 μM against HCT-116 and 6.06 ± 3.09 μM against MCF-7 cells. nih.gov These findings underscore the potential of chromone-like structures in cancer therapy.

While direct inhibition of human protoporphyrinogen (B1215707) oxidase (hPPO) by this compound derivatives is not explicitly detailed in the provided search results, the broader class of chromone derivatives has been investigated for their effects on various enzymes and cellular pathways relevant to cancer. For example, some 3-formyl chromone derivatives have been identified as potential topoisomerase inhibitors, enzymes crucial for DNA replication and repair in cancer cells. nih.gov The inhibition of such enzymes can lead to the accumulation of DNA damage and subsequent cell death. The structural features of this compound make it a candidate for interacting with various biological targets, and further studies are needed to explore its specific effects on hPPO and related metabolic pathways.

Modulation of Mitochondrial Functions and Aerobic/Anaerobic Metabolism

Chromone derivatives have been shown to positively influence mitochondrial function and normalize aerobic/anaerobic metabolism. jrespharm.com Research has indicated that certain derivatives can suppress neuroinflammation and improve mitochondrial function in experimental models of neurodegenerative diseases. nih.gov This suggests a neuroprotective effect that is realized through the recovery of mitochondrial function. nih.gov

A study on 3-substituted chromone derivatives revealed their ability to increase the activity of mitochondrial complex III in the brain of animals with induced cerebral ischemia. jrespharm.com This effect was observed to be dependent on the molecular structure, with compounds lacking halogen atoms showing more pronounced neuroprotective activity. jrespharm.com The modulation of mitochondrial complex III activity is a promising therapeutic strategy for conditions associated with oxidative stress. jrespharm.com These findings highlight the potential of this compound derivatives to be developed into agents that can modulate mitochondrial bioenergetics, offering therapeutic benefits in a range of diseases characterized by mitochondrial dysfunction.

Applications in Advanced Materials Science

Incorporation into Polymeric Systems and Coatings

2-Amino-6-chloro-3-formylchromone is a candidate for incorporation into various polymeric systems and coatings to enhance their functional properties. The presence of reactive sites—the amino and formyl groups—allows for its covalent integration into polymer backbones or as a pendant group through various polymerization and post-modification techniques. This integration can impart desirable characteristics to the resulting materials, such as improved thermal stability and specific optical responses.

The reactivity of the formyl and amino groups allows for the formation of Schiff bases, which can be further utilized in creating complex macromolecular structures. While specific research on the incorporation of this compound into polymers is an emerging area, studies on related chromone (B188151) derivatives provide insight into the potential methodologies and outcomes. For instance, chromone-based coordination polymers have been synthesized, demonstrating the versatility of the chromone scaffold in forming extended networks. nih.govacs.org

The integration of such chromophoric units can lead to the development of advanced coatings with specialized functions. For example, coatings containing chromone derivatives could be designed for selective light filtering, colorimetric sensing, or as protective layers with enhanced UV resistance. The chlorine substituent on the benzene (B151609) ring may further influence the material's properties, potentially increasing its stability and altering its electronic characteristics.

Table 1: Potential Polymerization Reactions Involving this compound

| Reaction Type | Reacting Groups on Chromone | Potential Polymer Type | Resulting Material Properties |

| Polycondensation | Amino and Formyl Groups | Polyimines (Schiff base polymers) | Enhanced thermal stability, chromophoric properties. |

| Coordination Polymerization | Chromone Core (with metal ions) | Coordination Polymers | Fluorescent and optoelectronic properties. nih.govacs.org |

| Post-polymerization Modification | Amino or Formyl Group | Functionalized Polymers | Tailored optical and sensing capabilities. |

Engineering Materials with Specific Chromophoric Properties

The term "chromophore" refers to the part of a molecule responsible for its color. The extended π-system of the chromone ring in this compound acts as a strong chromophore, absorbing light in the ultraviolet-visible spectrum. fiveable.me By chemically modifying this core or incorporating it into larger systems, materials with precisely engineered chromophoric and fluorescent properties can be developed. acs.orgroutledge.com

Theoretical studies, such as those using density functional theory (DFT), have been employed to predict the fluorescence characteristics of chromone derivatives. These studies indicate that the introduction of different substituents at various positions on the chromone scaffold can significantly influence their optical properties, including fluorescence quantum yields. nih.gov For instance, the presence and nature of electron-donating or electron-withdrawing groups can tune the absorption and emission wavelengths of the molecule. nih.gov

The creation of materials with specific chromophoric properties has applications in various advanced technologies:

Fluorescent Probes and Sensors: The fluorescent nature of chromone derivatives makes them suitable for developing sensors that can detect specific analytes, such as metal ions or explosives, through changes in their fluorescence emission. nih.govacs.orgrsc.org

Nonlinear Optical (NLO) Materials: Polymers containing chromophores with large hyperpolarizabilities can exhibit nonlinear optical effects, which are crucial for applications in photonics and optoelectronics, such as frequency doubling and electro-optic modulation. researchgate.netrsc.org Research on polymers with other chromophore side-chains has demonstrated the potential for creating materials with significant NLO activity. researchgate.net

Organic Light-Emitting Diodes (OLEDs): While not directly reported for this specific compound, fluorescent organic molecules are the fundamental components of OLEDs. The tunable emission properties of chromone derivatives suggest their potential as building blocks for new emissive materials.

Table 2: Predicted Optical Properties of Chromone Derivatives Based on Theoretical Studies

| Substituent Type | Effect on Optical Properties | Potential Application |

| Electron-donating groups | Increased fluorescence quantum yield | Brighter fluorescent materials nih.gov |

| Extended π-conjugation | Bathochromic (red) shift in absorption/emission | Tuning color of materials core.ac.uk |

| Halogen atoms | Can influence photophysical properties | Fine-tuning of electronic properties |

The synthesis of polymers with pendant chromone groups, such as polyimides, is a viable strategy for creating robust, thermally stable materials with tailored optical properties. core.ac.ukmdpi.com The chromone unit can be introduced either into the dianhydride or the diamine monomer before polymerization.

Future Perspectives in 2 Amino 6 Chloro 3 Formylchromone Research

Innovative Synthetic Methodologies for Complex Derivatives

The future of synthetic chemistry for 2-Amino-6-chloro-3-formylchromone derivatives lies in the development of more efficient, atom-economical, and environmentally benign methodologies. While classical methods like the Vilsmeir-Haack reaction are foundational for creating the 3-formylchromone precursor, the focus is shifting towards sophisticated techniques for diversification. nih.gov

Domino and Multicomponent Reactions (MCRs): These reactions, where multiple bonds are formed in a single operation, offer a powerful strategy to rapidly build molecular complexity from the this compound core. Future work will likely focus on designing novel MCRs that utilize the reactivity of the amino, formyl, and pyrone ring functionalities to construct fused heterocyclic systems with diverse pharmacological properties.

C-H Functionalization: Direct C-H bond activation and functionalization represent a paradigm shift in organic synthesis. Applying these techniques to the chromone (B188151) scaffold will enable the introduction of various substituents at positions that are difficult to access through traditional methods. This will allow for the systematic exploration of the structure-activity relationship (SAR) by creating libraries of novel analogues.

Photoredox Catalysis: This emerging field uses visible light to initiate chemical transformations, offering mild and selective reaction conditions. Future synthetic routes may employ photoredox catalysis for the late-stage functionalization of complex derivatives, providing access to previously unattainable chemical space.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing flow-based syntheses for this compound and its derivatives will be crucial for efficient and reproducible production, facilitating further biological evaluation and potential commercialization.

| Synthetic Strategy | Potential Application for this compound | Anticipated Advantage |

| Multicomponent Reactions | Rapid synthesis of fused polycyclic heterocyclic systems. | High efficiency, molecular diversity, reduced waste. |

| C-H Functionalization | Direct introduction of aryl, alkyl, or other groups onto the chromone core. | Atom economy, access to novel substitution patterns. |

| Photoredox Catalysis | Mild and selective introduction of functional groups. | High selectivity, use of sustainable energy source. |

| Flow Chemistry | Scalable and controlled production of derivatives. | Improved safety, reproducibility, and scalability. |

Deepening the Understanding of Biological Mechanisms of Action

While derivatives of the chromone scaffold are known to possess a wide range of biological activities, the precise molecular mechanisms often remain to be fully elucidated. Future research must move beyond preliminary screening to pinpoint the specific cellular targets and pathways modulated by derivatives of this compound.

Anti-inflammatory Mechanisms: Chromones are known to exert anti-inflammatory effects. Future studies should investigate whether derivatives can modulate key inflammatory pathways, such as inhibiting the activity of nuclear factor-kappa B (NF-κB) or activating the glucocorticoid receptor (GR). researchgate.net Another promising avenue is exploring their ability to stimulate the release of the anti-inflammatory protein Annexin-A1 from immune cells like mast cells, a mechanism identified for other cromone drugs. nih.gov

Anticancer Mechanisms: The anticancer potential of chromones has been linked to various mechanisms. Future investigations should focus on whether derivatives of this compound can act as inhibitors of specific protein kinases, such as Protein Kinase CK2, p38 MAP kinase, or Ataxia Telangiectasia and Rad3-related (ATR) kinase, which are crucial for cancer cell survival and proliferation. nih.govacs.orgmdpi.com Another area of interest is their potential to inhibit drug efflux pumps like the breast cancer resistance protein (ABCG2), thereby overcoming multidrug resistance in cancer cells.

Antimicrobial Mechanisms: To combat antimicrobial resistance, understanding the mechanism of action is critical. Research should explore if derivatives can inhibit essential bacterial processes like cell wall synthesis or target key fungal enzymes such as cysteine synthase or HOG1 kinase, which are vital for fungal virulence. rsc.org

Metabolic Disease Mechanisms: Recent computational studies have suggested that 3-formyl chromone derivatives could act as inhibitors of insulin-degrading enzyme (IDE) or α-glucosidase, highlighting their potential in managing diabetes. nih.govmdpi.com Future experimental validation of these interactions is a critical next step.

Advancements in Computational Drug Design and Virtual Screening

In silico methodologies are indispensable for modern drug discovery, offering a time- and cost-effective approach to identify and optimize lead compounds. The structural features of this compound make it an ideal candidate for computational exploration.

Pharmacophore Modeling and Virtual Screening: By identifying the key chemical features responsible for a specific biological activity, pharmacophore models can be generated. These models will be used to screen vast virtual libraries of compounds to identify novel derivatives of this compound with a high probability of being active against a specific target, such as acetylcholinesterase for Alzheimer's disease or various kinases in cancer. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies will continue to be vital in understanding the relationship between the three-dimensional structure of the chromone derivatives and their biological activity. These models provide predictive insights into how modifications to the scaffold (e.g., adding specific substituents) will affect potency and selectivity, thereby guiding the rational design of more effective therapeutic agents.

Molecular Docking and Dynamics Simulations: High-resolution molecular docking will be employed to predict the binding modes and affinities of novel derivatives within the active sites of target proteins. Subsequent molecular dynamics (MD) simulations will assess the stability of these predicted protein-ligand complexes over time, providing a more dynamic and accurate picture of the molecular interactions. nih.gov This combination of techniques is crucial for validating potential drug candidates before committing to chemical synthesis.

| Computational Technique | Application in Future Research | Goal |

| Pharmacophore-based Screening | Screening large chemical databases (e.g., ZINC, ChEMBL). | Identify novel hits with desired structural features. |

| 3D-QSAR | Correlating molecular fields with biological activity. | Guide lead optimization and rational drug design. |

| Molecular Docking | Predicting binding poses and affinity to protein targets. | Prioritize compounds for synthesis and testing. |

| Molecular Dynamics | Simulating the dynamic behavior of protein-ligand complexes. | Assess binding stability and confirm interactions. |

Exploration of Novel Therapeutic Targets and Material Applications

The unique chemical and photophysical properties of the this compound scaffold open doors to applications beyond conventional pharmacology, including new therapeutic areas and advanced materials.

Novel Therapeutic Targets: The versatility of the chromone nucleus suggests its potential to interact with a wide array of biological targets. nih.gov Future research should expand beyond traditional targets to explore its utility in neurodegenerative diseases, for instance, by targeting protein aggregation or neuroinflammation. nih.gov The potential for derivatives to inhibit enzymes involved in metabolic syndromes, such as α-glucosidase, also presents a significant opportunity for developing treatments for conditions like type 2 diabetes. mdpi.com

Fluorescent Probes for Bio-imaging: The chromone core is a fluorophore, and its derivatives have been developed as fluorescent probes. chemimpex.com The reactive groups on this compound make it an excellent starting point for creating highly specific probes for detecting biologically important molecules (e.g., hydrogen sulfide) or metal ions (e.g., palladium) within living cells. rsc.orgrsc.org Further development could lead to advanced tools for real-time visualization of cellular processes and diagnostics.

Advanced Materials: The chromophoric properties of this compound make it a candidate for integration into advanced materials. chemimpex.com Future applications could include the development of novel polymers or coatings with specific optical or electronic properties. Its structure could also be incorporated into fluorogenic dyes for sensing nucleic acid hybridization, paving the way for new diagnostic tools. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 2-amino-6-chloro-3-formylchromone, and how do reaction conditions influence yield?

The compound is typically synthesized via formylation or substitution reactions on chromone scaffolds. Microwave-assisted methods using Kabachnik-Fields reactions (e.g., condensation with amines and phosphine oxides) achieve higher yields (70–85%) under optimized conditions (60–80°C, 1–4 hours) compared to traditional heating . Substituents at the 6-position (e.g., chloro, ethyl, or fluoro groups) significantly affect reactivity; chloro groups enhance electrophilicity at the 3-formyl position, facilitating nucleophilic additions .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Key methods include:

- NMR spectroscopy : and NMR confirm substituent positions and chromone backbone integrity. NMR is essential for phosphonate derivatives .

- HRMS : Validates molecular weight and purity (>98% by HPLC) .

- X-ray crystallography : Resolves stereochemistry in diastereomeric mixtures (e.g., products from chiral phosphine oxides) .

Q. What safety precautions are required when handling this compound?

The compound is a skin and eye irritant (GHS Category 2/2A) and may cause respiratory irritation. Use PPE (N95 masks, gloves, eyeshields) and work in a fume hood. Avoid inhalation or direct contact; rinse exposed areas with water for ≥15 minutes .

Advanced Research Questions

Q. How do structural modifications at the 6-position of 3-formylchromones influence biological activity?

The 6-chloro substituent enhances electrophilicity, improving reactivity in multi-component reactions (e.g., with amines or phosphine oxides). Substitutions like ethyl or fluoro groups alter steric and electronic profiles, impacting binding to biological targets (e.g., ectonucleotidases or apoptosis regulators) . For anti-diabetic studies, electron-withdrawing groups (e.g., chloro) increase stability in physiological conditions compared to electron-donating substituents .

Q. How can contradictory spectral data (e.g., unexpected diastereomer ratios) be resolved in synthetic workflows?

Contradictions often arise from dynamic equilibria or competing reaction pathways. Strategies include:

Q. What mechanistic insights explain the reactivity of this compound in multi-component reactions?

The 3-formyl group acts as an electrophilic center, enabling nucleophilic attack by amines or phosphine oxides. The chloro group at C6 stabilizes intermediates via resonance, directing regioselectivity. For example, in three-component reactions with aniline and diphenylphosphine oxide, the chromone’s formyl group undergoes a Mannich-type addition, followed by cyclization to yield phosphorylated derivatives .

Q. How can structure-activity relationship (SAR) studies optimize this compound for apoptosis-inducing applications?

Derivatization at the amino group (e.g., acylations or alkylations) modulates lipophilicity and target affinity. In vitro assays using Annexin V/propidium iodide staining reveal that phosphonate derivatives induce apoptosis in cancer cells (IC = 5–20 µM) by disrupting mitochondrial membrane potential . Comparative studies with 6-fluoro or 6-methyl analogs show chloro-substituted derivatives exhibit superior pro-apoptotic activity .

Methodological Considerations

Q. What protocols are recommended for scaling up synthetic reactions without compromising purity?

- Solvent selection : Acetonitrile or DMF enhances solubility during large-scale condensations .

- Catalytic additives : Use Lewis acids (e.g., ZnCl) to accelerate formylation steps .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures >98% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。